Sodium;5-phenyl-1H-indole-2-carboxylate
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Overview
Description
Sodium;5-phenyl-1H-indole-2-carboxylate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Sodium;5-phenyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The specific targets can vary depending on the derivative and its functional groups. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the target and the specific derivative.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Sodium;5-phenyl-1H-indole-2-carboxylate, like other indole derivatives, can interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives, including this compound, play a significant role in cell biology . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-phenyl-1H-indole-2-carboxylate typically involves the reaction of 5-phenyl-1H-indole-2-carboxylic acid with a sodium base. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The resulting indole derivative can then be carboxylated and neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and conversion to the sodium salt. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like methanol or toluene .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Sodium;5-phenyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-indole-2-carboxylic acid: The parent compound without the sodium salt.
5-Fluoro-1H-indole-2-carboxylate: A fluorinated derivative with different electronic properties.
5-Chloro-1H-indole-2-carboxylate: A chlorinated derivative with potential antimicrobial activity.
Uniqueness
Sodium;5-phenyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
sodium;5-phenyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.Na/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10;/h1-9,16H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJGVHCMFOGDI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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